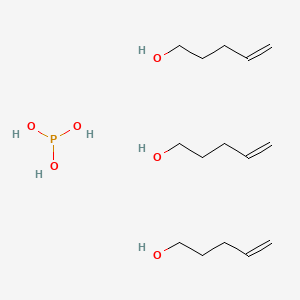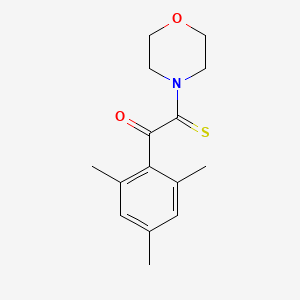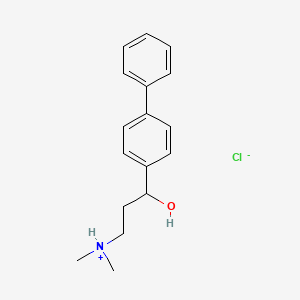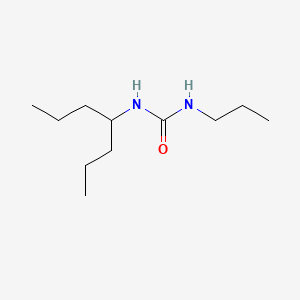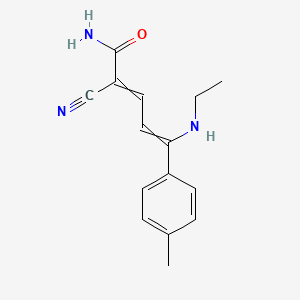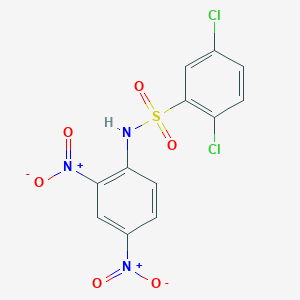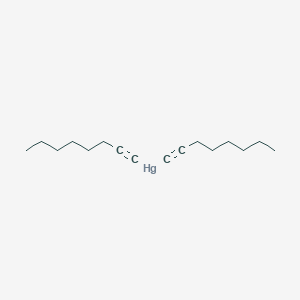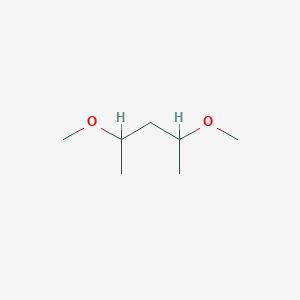
2,4-Dimethoxypentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethoxypentane is an organic compound with the molecular formula C7H16O2. It is a branched ether, characterized by the presence of two methoxy groups attached to the second and fourth carbon atoms of a pentane chain. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,4-Dimethoxypentane can be synthesized through several methods. One common approach involves the reaction of 2,4-dihalopentane with methanol in the presence of a base, such as sodium methoxide. The reaction proceeds via nucleophilic substitution, where the halogen atoms are replaced by methoxy groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as potassium carbonate can be employed to facilitate the substitution reaction, and the process is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dimethoxypentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like sodium azide (NaN3)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted ethers
Applications De Recherche Scientifique
2,4-Dimethoxypentane has several applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity of ethers and their behavior under different reaction conditions.
Biology: The compound is used in studies involving the interaction of ethers with biological molecules, providing insights into their potential biological activity.
Medicine: Research into the pharmacological properties of this compound and its derivatives may lead to the development of new therapeutic agents.
Industry: It is utilized in the synthesis of specialty chemicals and as an intermediate in the production of other organic compounds.
Mécanisme D'action
The mechanism of action of 2,4-dimethoxypentane involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. In biological systems, this compound may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dimethylpentane: A branched alkane with similar carbon skeleton but lacking methoxy groups.
2,4-Dichloropentane: A halogenated derivative with chlorine atoms instead of methoxy groups.
2,4-Dimethoxyhexane: An ether with an additional carbon atom in the chain.
Uniqueness
2,4-Dimethoxypentane is unique due to the presence of two methoxy groups, which impart distinct chemical and physical properties. These groups enhance its solubility in organic solvents and influence its reactivity in various chemical reactions. The compound’s structure also allows for specific interactions with biological molecules, making it valuable in research applications.
Propriétés
Numéro CAS |
41021-50-5 |
|---|---|
Formule moléculaire |
C7H16O2 |
Poids moléculaire |
132.20 g/mol |
Nom IUPAC |
2,4-dimethoxypentane |
InChI |
InChI=1S/C7H16O2/c1-6(8-3)5-7(2)9-4/h6-7H,5H2,1-4H3 |
Clé InChI |
FIIWNFXKLFDYNT-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(C)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


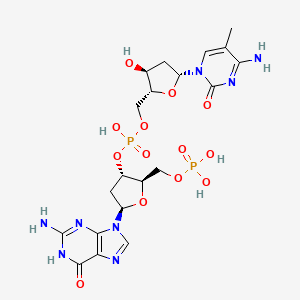
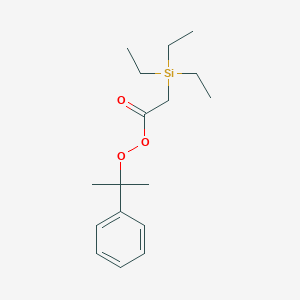
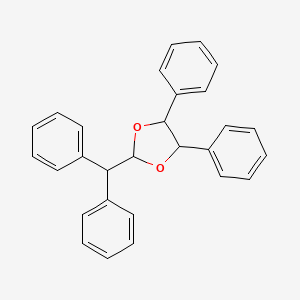
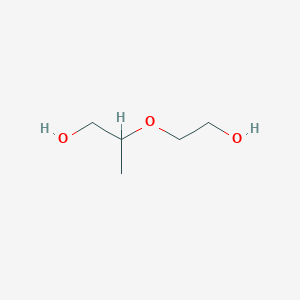
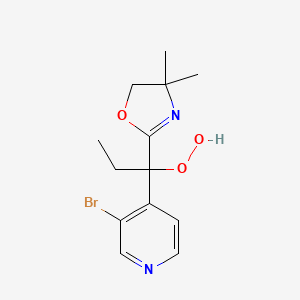
![2-Butenoic acid, 2-[(ethoxycarbonyl)amino]-3-methyl-, ethyl ester](/img/structure/B14659161.png)
